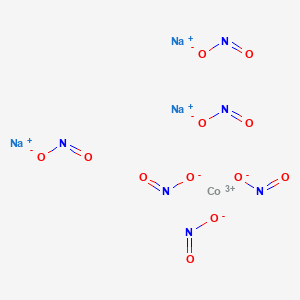
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula CoN₆O₁₂.3Na. This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated to six nitrito ligands (NO₂) through oxygen atoms. It is commonly used in chemical research as a primary and secondary intermediate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- typically involves the reaction of cobalt(III) salts with sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction can be represented as follows:
Co3++6NO2−+3Na+→Co(NO2)63−+3Na+
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form cobalt(II) complexes.
Substitution: The nitrito ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, water, or other donor molecules under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with substituted ligands.
科学的研究の応用
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or therapeutic studies .
類似化合物との比較
Similar Compounds
Sodium hexanitritocobaltate(III): Similar in structure and properties, used in similar applications.
Cobalt(III) complexes with different ligands: Such as cobalt(III) ammine complexes or cobalt(III) aqua complexes.
Uniqueness
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unique due to its specific coordination environment and the presence of nitrito ligands.
特性
CAS番号 |
14649-73-1 |
|---|---|
分子式 |
CoN6NaO12-2 |
分子量 |
357.96 g/mol |
IUPAC名 |
sodium;cobalt(3+);hexanitrite |
InChI |
InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |
InChIキー |
NIMVRRMBPCJMPR-UHFFFAOYSA-H |
SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
正規SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |
Key on ui other cas no. |
14649-73-1 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
15079-20-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















